![molecular formula C13H12N4O2 B3047983 N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide CAS No. 15152-50-8](/img/structure/B3047983.png)
N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide
Overview
Description
N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide, also known as NPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPC is a pyridine derivative that has been synthesized using different methods, and its unique structure has been explored for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
- Research : Researchers have synthesized and evaluated isonicotinoyl hydrazone derivatives, including this compound, for antimycobacterial activity. Some analogues demonstrated moderate to good efficacy against Mycobacterium tuberculosis (M.tb) at micro molar concentrations. Notably, compounds 3k and 3m exhibited potent inhibition against M.tb H37Rv .
- Investigation : The same isonicotinoyl hydrazone derivatives were tested for in vitro anticancer activity against human colorectal cancer cell lines (HCT 116). Compounds 3b and 3l displayed antiproliferative effects, suggesting their potential as anticancer agents .
- Compound : The anticonvulsant agent (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide was theoretically modeled using ab initio Hartree-Fock (HF) and density functional theory (DFT/B3LYP) calculations .
- Schiff Base Ligands : Six new Schiff base ligands derived from the condensation of 5-substituted 2-hydroxybenzaldehyde with 4-phenylsemicarbazide were synthesized. Their copper(II) complexes were also investigated .
- IR Spectra : Infrared (IR) spectra of related compounds show characteristic peaks, such as those due to secondary amine (NH2) and the NHCS group. These studies provide insights into the compound’s structure .
- Signal Control : Activation of the NLRP3 inflammasome involves two steps: priming (signal 1) and activation (signal 2). Signal 1 induces transcriptional factor NF-κB, leading to upregulation of NLRP3 and pro-IL-1β .
Antimycobacterial Activity
Anticancer Potential
Anticonvulsant Properties
Antibacterial Ligands
Spectral Studies
Inflammasome Regulation
properties
IUPAC Name |
1-phenyl-3-(pyridine-4-carbonylamino)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-12(10-6-8-14-9-7-10)16-17-13(19)15-11-4-2-1-3-5-11/h1-9H,(H,16,18)(H2,15,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISFUBWOMGVREQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279255 | |
Record name | 2-isonicotinoyl-n-phenylhydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49729860 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide | |
CAS RN |
15152-50-8 | |
Record name | NSC11958 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-isonicotinoyl-n-phenylhydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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